molecular formula C15H24 B1253104 (+)-alpha-Santalene

(+)-alpha-Santalene

Cat. No. B1253104
M. Wt: 204.35 g/mol
InChI Key: KWFJIXPIFLVMPM-PEGGXJLSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(+)-alpha-santalene is a sesquiterpene consisting of a tricyclo[2.2.1.0(2,6)]heptane skeleton substituted by methyl groups at positions 1 and 7 and by a 4-methylpent-3-en-1-yl group at position 7 (the 1S,2R,4S,6R,7R diastereoisomer). It is a sesquiterpene and a bridged compound.

Scientific Research Applications

1. Microbial Cell Factories for α-Santalene Production

Zuo et al. (2022) established Komagataella phaffii as a cell factory for high-level production of α-santalene. They optimized promoters and overexpressed key genes, achieving the highest reported production of α-santalene (Zuo et al., 2022). Similarly, Scalcinati et al. (2012) constructed a Saccharomyces cerevisiae cell factory for α-santalene production, utilizing metabolic engineering to increase precursor and cofactor supply, leading to significant improvements in α-santalene yield (Scalcinati et al., 2012).

2. Biosynthesis Pathways and Enzyme Studies

Jones et al. (2011) investigated the biosynthesis of santalene in sandalwood, identifying genes and enzymes responsible for α-santalene production. They characterized three terpene synthase genes from different sandalwood species, revealing insights into santalene synthesis pathways (Jones et al., 2011). Zhang et al. (2022) further enhanced α-santalene production in Escherichia coli by engineering sesquiterpene biosynthesis pathways and mutating santalene synthase, achieving high titers under optimized fermentation conditions (Zhang et al., 2022).

3. Optimization of Production Processes

Wang et al. (2021) manipulated ribosome binding sites in E. coli to optimize α-santalene synthetic operon, significantly increasing production titers. They also explored amino acid metabolism in relation to α-santalene synthesis, suggesting new approaches for improving terpenoid production, including α-santalene (Wang et al., 2021). Scalcinati et al. (2012) also focused on dynamic control of gene expression in Saccharomyces cerevisiae, enhancing α-santalene productivity by modulating the expression of key metabolic steps (Scalcinati et al., 2012).

4. Applications in Fragrance Industry

Zhan et al. (2014) reported the heterologous production of sesquiterpenes, including α-santalene, in the moss Physcomitrella patens. This study highlights the potential of moss as a sustainable source for fragrance ingredients like α-santalene (Zhan et al., 2014). Similarly, Jia et al. (2019) developed a method for the heterologous synthesis of α-santalene in Yarrowia lipolytica, optimizing fermentation conditions to significantly increase α-santalene yield (Jia et al., 2019).

properties

Product Name

(+)-alpha-Santalene

Molecular Formula

C15H24

Molecular Weight

204.35 g/mol

IUPAC Name

(2R,6S,7R)-1,7-dimethyl-7-(4-methylpent-3-enyl)tricyclo[2.2.1.02,6]heptane

InChI

InChI=1S/C15H24/c1-10(2)6-5-7-14(3)11-8-12-13(9-11)15(12,14)4/h6,11-13H,5,7-9H2,1-4H3/t11?,12-,13+,14-,15?/m1/s1

InChI Key

KWFJIXPIFLVMPM-PEGGXJLSSA-N

Isomeric SMILES

CC(=CCC[C@@]1(C2C[C@H]3C1([C@H]3C2)C)C)C

Canonical SMILES

CC(=CCCC1(C2CC3C1(C3C2)C)C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

10 grams (0.046 moles) of π-bromotricyclene having the structure: ##STR61## prepared according to the process of Corey et al., J. Am. Chem. Soc. 79, 5773 (1957) in 500 ml of absolute diethyl ether is added to 70 g (2.9 moles) of magnesium in 100 ml of ether during 7 hours. The mixture is heated at reflux for an additional 1.5 hours. The Grignard reagent is filtered through a glass-wood plug into γ,γ -dimethylallyl mesitoate (12.8 g., 0.055 mole, b.p. 95°-100° (0.1 mm.)) in 50 ml of ether. The time required for the addition was 2 hours. The excess magnesium is rinsed with 100 ml of ether and the washing is also added to the ester. The mixture is allowed to stand at room temperature for 96 hours. At the end of this time, a fine white percipitate appears in considerable quantity. To the ether solution is added with stirring a saturated ammonium chloride solution, and stirring is continued until both aqueous and ether layers are clear. The ether solution is washed with 10% sodium hydroxide, water and dried over sodium sulfate. The crude oil (12 g) after evaporation of ether is dissolved in pentane and chromatographed on alumina. The product is eluted with pentane and distilled to give two fractions: no. 1, 1.29 g., b.p. 56°-130° (15-20 mm.), N25D 1.4496; no. 2 2.81 g, b.p. 130°-140° (15-20 mm), n25D 1.4820. The residue from the distillation which solidified is largely bi-π-tricyclyl. Fraction 2 is redistilled, dissolved in pentane and chromatographed on alumina. The eluate is distilled and yields 1.7 g of oil, b.p. 116°-120° (8 ± 2 mm.), n25D 1.4822; infrared absorption at 1670, 858 and 840 cm,- 1 ; alpha26D + 18.4° , +17.2° (pure liquid).
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
γ,γ -dimethylallyl mesitoate
Quantity
12.8 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
2
Quantity
2.81 g
Type
reactant
Reaction Step Two
Quantity
70 g
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Name

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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